molecular formula C14H19NO3 B1339533 methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-32-6

methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

Cat. No.: B1339533
CAS No.: 922529-32-6
M. Wt: 249.3 g/mol
InChI Key: WRZGLTGHNRXOPU-LBPRGKRZSA-N
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Description

Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is an organic compound that features a benzoate ester linked to a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves the esterification of 3-methyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The resulting methyl 3-methyl-4-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with (2S)-pyrrolidin-2-ylmethanol under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzoate ester can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-methyl-4-carboxybenzoic acid.

    Reduction: 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with biological targets to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-4-hydroxybenzoate: Lacks the pyrrolidine moiety, making it less versatile in biological applications.

    Ethyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and biological activity.

    3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoic acid: The carboxylic acid form, which has different solubility and reactivity properties.

Uniqueness

Methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is unique due to the presence of both the ester and pyrrolidine functionalities, which confer a combination of chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10-8-11(14(16)17-2)5-6-13(10)18-9-12-4-3-7-15-12/h5-6,8,12,15H,3-4,7,9H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZGLTGHNRXOPU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)OCC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)OC)OC[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582308
Record name Methyl 3-methyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922529-32-6
Record name Methyl 3-methyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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